molecular formula C17H11N5O5S B12022717 2-(1,3-Benzoxazol-2-ylsulfanyl)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide CAS No. 473674-25-8

2-(1,3-Benzoxazol-2-ylsulfanyl)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B12022717
CAS No.: 473674-25-8
M. Wt: 397.4 g/mol
InChI Key: KFGVCJSRNLQLOA-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring, a nitro group, and an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives.

    Thioether Formation: The benzoxazole derivative is then reacted with a suitable thiol to form the thioether linkage.

    Hydrazide Formation: The thioether compound is further reacted with hydrazine to form the acetohydrazide.

    Indole Derivative Synthesis: The indole moiety is synthesized separately, often involving Fischer indole synthesis.

    Coupling Reaction: Finally, the indole derivative is coupled with the acetohydrazide under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the indole moiety, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide include:

    2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide: Lacks the indole and nitro groups, making it less complex.

    5-Nitro-2-oxo-1,2-dihydro-3H-indol-3-ylideneacetohydrazide:

    Benzoxazole derivatives: Compounds with variations in the benzoxazole ring structure, leading to different reactivity and biological activities.

The uniqueness of 2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

473674-25-8

Molecular Formula

C17H11N5O5S

Molecular Weight

397.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C17H11N5O5S/c23-14(8-28-17-19-12-3-1-2-4-13(12)27-17)20-21-15-10-7-9(22(25)26)5-6-11(10)18-16(15)24/h1-7,18,24H,8H2

InChI Key

KFGVCJSRNLQLOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)N=NC3=C(NC4=C3C=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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